REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1)#[N:2].Br[C:13]1[CH:14]=[N:15][CH:16]=[C:17]([CH:20]=1)[CH:18]=[O:19].C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH:18]([C:17]1[CH:20]=[C:13]([C:6]2[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH:14]=[N:15][CH:16]=1)=[O:19] |f:2.3.4,^1:34,53|
|
Name
|
|
Quantity
|
735 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
930 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C=O)C1
|
Name
|
|
Quantity
|
5000 μL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
88 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved into CH2Cl2-MeOH
|
Type
|
ADDITION
|
Details
|
mixed with silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column (MeOH—CH2Cl2, v/v, 0%-1%)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C=NC1)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: CALCULATEDPERCENTYIELD | 52.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |